molecular formula C18H13BrN4 B8588705 Benzonitrile, 4-[[(4-bromophenyl)methyl]-3-pyridazinylamino]- CAS No. 189100-35-4

Benzonitrile, 4-[[(4-bromophenyl)methyl]-3-pyridazinylamino]-

Cat. No. B8588705
M. Wt: 365.2 g/mol
InChI Key: BUALGPAHRVWJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05538976

Procedure details

3-[(4-Cyanophenyl)amino]pyridazine and 4-bromobenzyl bromide
Name
3-[(4-Cyanophenyl)amino]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[N:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][CH:4]=1)#[N:2].[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1>>[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:9]([C:10]2[N:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[C:6]2[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:8][CH:7]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
3-[(4-Cyanophenyl)amino]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)NC=1N=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(CN(C2=CC=C(C=C2)C#N)C=2N=NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.